molecular formula C16H25N3O3S B2862113 cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone CAS No. 1019105-41-9

cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Cat. No.: B2862113
CAS No.: 1019105-41-9
M. Wt: 339.45
InChI Key: GCIUGLBPQYCSPI-UHFFFAOYSA-N
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Description

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group attached to a pyrazole ring, which is further substituted with a piperidinylsulfonyl group and a methanone moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidinylsulfonyl group via sulfonylation reactions. The final step often involves the attachment of the cyclopentyl group and the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents is crucial to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(3,5-dimethyl-4-(morpholin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
  • Cyclopentyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
  • Cyclopentyl(3,5-dimethyl-4-(azepan-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Uniqueness

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of the piperidinylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is an organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentyl group attached to a pyrazole ring, which is further substituted with a piperidinylsulfonyl group and a methanone moiety. The IUPAC name is cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone, and its molecular formula is C16H25N3O3SC_{16}H_{25}N_3O_3S .

Pharmacological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Research indicates that compounds with similar pyrazole structures can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazole have shown up to 85% inhibition of TNF-α at specific concentrations .
  • Analgesic Effects : The compound may also possess analgesic properties. In studies involving carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated substantial pain relief comparable to standard analgesics like ibuprofen .
  • Antimicrobial Activity : The presence of the piperidine moiety enhances the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. Some derivatives have shown promising results with significant inhibition rates .
  • Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation .

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It likely binds to specific receptors that mediate pain and inflammation responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Selvam et al.Synthesized new pyrazole derivatives showing significant anti-inflammatory activity (up to 85% inhibition of TNF-α) .
Bandgar et al.Reported potent antibacterial activity against E. coli and S. aureus, highlighting the importance of the piperidine group in enhancing efficacy .
Chovatia et al.Investigated anti-tubercular properties with promising results against Mycobacterium tuberculosis strains .

Properties

IUPAC Name

cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUGLBPQYCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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